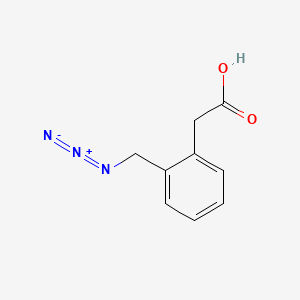

(2-(Azidomethyl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(azidomethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHOGDSCPNRSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193826 | |

| Record name | (2-(Azidomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-64-7 | |

| Record name | 2-(Azidomethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Azidomethyl)phenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040851647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Azidomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(azidomethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(Azidomethyl)phenyl)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3ZDE7V66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Pathways to 2 Azidomethyl Phenyl Acetic Acid

Precursor Compounds and Starting Materials in Synthetic Routes

Utilization of Halomethyl Phenylacetic Acid Intermediates

A primary and direct pathway to the target compound involves the use of a (2-(halomethyl)phenyl)acetic acid intermediate. In this approach, the phenylacetic acid core is already established, and the key transformation is the conversion of the halomethyl group to the azidomethyl group.

(2-(Bromomethyl)phenyl)acetic acid or (2-(chloromethyl)phenyl)acetic acid serve as ideal precursors. These compounds can be synthesized from 2-methylphenylacetic acid through radical halogenation of the benzylic methyl group. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic bromination. mdpi.com This strategy is advantageous as it focuses the synthetic effort on the final azide (B81097) introduction step.

Table 1: Key Halomethyl Phenylacetic Acid Intermediates

| Precursor Compound | Synthetic Role | Common Reagents for Formation |

|---|---|---|

| (2-(Bromomethyl)phenyl)acetic acid | Direct precursor for nucleophilic substitution with azide. | N-Bromosuccinimide (NBS), AIBN |

Integration of Phenylacetic Acid Scaffold Assembly

For example, a synthesis could start with 2-methylbenzyl cyanide (o-tolylacetonitrile). The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-methylphenylacetic acid. orgsyn.org Following the formation of this key intermediate, the synthesis would then proceed as described in section 2.1.1, with the halogenation of the methyl group followed by azidation. This conventional route via nitrile synthesis and subsequent hydrolysis is a well-established method for preparing phenylacetic acids. mdpi.com

Alternative strategies might involve palladium-catalyzed coupling reactions, such as the Suzuki coupling, to construct the Csp²-Csp³ bond of the phenylacetic acid structure from appropriate boronic acids and alkyl halides. inventivapharma.com

Azide Introduction Methodologies

The introduction of the azide functional group is the definitive step in the synthesis of (2-(Azidomethyl)phenyl)acetic acid. This transformation is typically achieved through nucleophilic substitution, although direct transformation techniques represent an area of ongoing chemical research.

Nucleophilic Substitution Reactions with Azide Sources

The most prevalent method for synthesizing the target compound is the nucleophilic substitution reaction, specifically an SN2 reaction. openstax.org This involves reacting a (2-(halomethyl)phenyl)acetic acid intermediate with a source of azide ions. The halide (typically bromide or chloride) at the benzylic position is a good leaving group, readily displaced by the azide nucleophile.

Commonly used azide sources for this transformation include:

Sodium Azide (NaN₃): This is the most common, inexpensive, and effective reagent for this type of substitution. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the azide salt and promote the SN2 mechanism.

Diphenylphosphoryl Azide (DPPA): This reagent can be used to convert alcohols directly into azides, often proceeding with a clean inversion of stereochemistry. nih.gov

Table 2: Common Azide Sources for Nucleophilic Substitution

| Azide Source | Formula | Typical Application |

|---|---|---|

| Sodium Azide | NaN₃ | SN2 displacement of halides and sulfonates. |

| Diphenylphosphoryl Azide | (PhO)₂P(O)N₃ | Direct conversion of alcohols to azides. nih.gov |

Direct Transformation Techniques for Azidomethyl Group Formation

While the two-step process of halogenation followed by substitution is standard, modern organic synthesis seeks more direct and efficient methods. Direct azidomethylation reactions have been developed, although their application is often substrate-specific. For instance, methodologies for the direct S-azidomethylation of thiols using N-azidomethyldisulfonimides have been reported. nih.govacs.org These reagents act as electrophilic "N₃CH₂⁺" synthons. While a direct application to a phenylacetic acid substrate has not been extensively documented, these techniques represent the frontier of C-N bond formation and could potentially be adapted for the direct conversion of a C-H bond at the benzylic position to a C-N₃ bond under specific catalytic conditions.

Functional Group Interconversions and Protective Strategies

In a multi-step synthesis, the management of functional groups is critical to avoid unwanted side reactions. The carboxylic acid moiety in the phenylacetic acid structure can interfere with certain reaction conditions, necessitating the use of protecting groups.

A common strategy involves the protection of the carboxylic acid as an ester, for example, a methyl or ethyl ester. This transformation is typically achieved through Fischer esterification (reaction with the corresponding alcohol under acidic catalysis). With the acid group protected, the subsequent steps of benzylic halogenation and azidation can be performed with higher yields and fewer side products.

Once the azidomethyl group is successfully installed on the esterified intermediate, the final step is the deprotection of the ester to reveal the target carboxylic acid. This is usually accomplished by hydrolysis under either acidic or basic (saponification) conditions. orgsyn.org This sequence of protection-reaction-deprotection is a fundamental strategy in organic synthesis. mit.edu

Purification and Isolation Techniques in Synthetic Protocols

The final steps in any synthetic protocol are the purification of the crude product and its isolation in a pure form. For (2-(Azidomethyl)phenyl)acetic acid, these steps are crucial to remove unreacted starting materials, reagents, and by-products from the reaction mixture.

Chromatographic Separation Methods for Research Scale Synthesis

For research-scale synthesis, where high purity is paramount for analytical and biological testing, chromatographic methods are frequently the techniques of choice. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of (2-(Azidomethyl)phenyl)acetic acid.

A specific reverse-phase HPLC (RP-HPLC) method has been developed for this compound, which is scalable and can be adapted for preparative separation to isolate the compound from impurities. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is beneficial for the chromatography of acidic compounds that can otherwise interact with residual silanols on standard silica-based columns, leading to poor peak shape and resolution.

The conditions for this HPLC separation are detailed in the table below. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Table 1: HPLC Parameters for the Purification of (2-(Azidomethyl)phenyl)acetic acid

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Analytical and Preparative Separation |

This interactive table summarizes the key parameters for the HPLC-based purification of (2-(Azidomethyl)phenyl)acetic acid. sielc.com

Flash column chromatography is another common technique for the purification of ortho-substituted phenylacetic acid derivatives, offering a balance between resolution and throughput for gram-scale synthesis. inventivapharma.com

Non-Chromatographic Isolation Procedures

While chromatography is highly effective, non-chromatographic methods are often preferred for larger-scale workups due to their simplicity, lower cost, and reduced solvent consumption. These methods rely on the differential physical and chemical properties of the target compound and the impurities.

Acid-Base Extraction:

A prevalent and highly effective method for the purification of carboxylic acids like (2-(Azidomethyl)phenyl)acetic acid is acid-base extraction. This technique exploits the acidic nature of the carboxylic acid group. The general procedure involves:

Dissolving the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

Extracting the organic solution with an aqueous basic solution, for instance, sodium bicarbonate or sodium hydroxide. This deprotonates the carboxylic acid, forming the corresponding water-soluble sodium salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer.

Separating the aqueous layer and washing it with a fresh portion of organic solvent to remove any remaining neutral impurities.

Acidifying the aqueous layer with a strong acid, such as hydrochloric acid, to a low pH (typically pH 2-3). google.comgoogle.com This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which being less soluble in water, precipitates out.

The pure solid acid is then isolated by filtration, washed with cold water, and dried. orgsyn.orggoogle.com

This entire process can be conceptualized as a liquid-liquid extraction protocol, a summary of which is presented in the table below.

Table 2: General Protocol for Acid-Base Extraction of Phenylacetic Acids

| Step | Action | Purpose |

|---|---|---|

| 1 | Dissolve crude product in an organic solvent (e.g., ethyl acetate). | Solubilize all components of the crude mixture. |

| 2 | Wash with aqueous base (e.g., NaHCO₃ solution). | Convert the acidic product to its water-soluble salt. |

| 3 | Separate aqueous and organic layers. | Separate the product salt from neutral impurities. |

| 4 | Acidify the aqueous layer (e.g., with HCl). | Regenerate the insoluble carboxylic acid product. |

| 5 | Filter and dry the solid. | Isolate the purified solid product. |

This interactive table outlines the typical steps involved in the purification of a phenylacetic acid derivative using acid-base extraction.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle is to dissolve the crude solid in a suitable hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. For phenylacetic acid derivatives, various solvent systems have been proven effective. The selection of an appropriate solvent is critical and is often determined empirically.

Commonly used solvents for the recrystallization of phenylacetic acids and their derivatives include mixtures of a solvent in which the compound is soluble (like ethyl acetate, acetone, or dioxane) and an anti-solvent in which it is poorly soluble (like hexanes or cyclohexane). mdpi.com For instance, a mixture of ethyl acetate and hexane (B92381) has been successfully used to recrystallize a phenylacetic acid derivative. mdpi.com In another example, a substituted phenylacetic acid was recrystallized from a mixture of toluene (B28343) and acetonitrile. mdpi.com

Washing and Distillation:

For some phenylacetic acids, simple washing procedures can be effective. For example, the crude product can be melted under hot water and washed by decantation several times to remove water-soluble impurities. orgsyn.org Following this, distillation under reduced pressure can be employed to obtain the pure acid. orgsyn.org However, given the presence of the thermally sensitive azide group in (2-(Azidomethyl)phenyl)acetic acid, distillation would likely not be a suitable method due to the risk of decomposition.

Reactivity and Mechanistic Studies of 2 Azidomethyl Phenyl Acetic Acid

Azide (B81097) Functional Group Reactivity in Organic Transformations

The azide functional group (-N₃) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide group's utility stems from its participation as a 1,3-dipole in cycloaddition reactions. wikipedia.orgorganic-chemistry.org While azides can undergo various transformations, their most prominent application is in the formation of stable five-membered triazole rings. youtube.com The reactivity of an azide can be influenced by the structure of the molecule it is attached to; for instance, aryl azides have different electronic properties compared to alkyl or acyl azides. nih.gov In (2-(Azidomethyl)phenyl)acetic acid, the benzyl-type azide is highly reactive in cycloaddition reactions.

The most significant reaction of (2-(Azidomethyl)phenyl)acetic acid is its participation in 1,3-dipolar cycloadditions, often referred to as Huisgen cycloadditions. wikipedia.orgorganic-chemistry.org This reaction class involves a 1,3-dipole (the azide) reacting with a "dipolarophile," typically an alkyne or a strained alkene, to form a five-membered heterocyclic ring. wikipedia.org The thermal, uncatalyzed version of this reaction often requires high temperatures and can produce a mixture of products (regioisomers). nih.gov However, the advent of metal catalysis, particularly with copper, has revolutionized this transformation, making it highly efficient and selective. nih.govresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, transforming terminal alkynes and azides, such as (2-(Azidomethyl)phenyl)acetic acid, exclusively into 1,4-disubstituted 1,2,3-triazoles. nih.gov This catalytic process offers a dramatic rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions, which is crucial for biological applications. organic-chemistry.orgmdpi.com The mechanism is significantly more complex than the uncatalyzed version and involves the active participation of copper acetylide intermediates. nih.govresearchgate.net

Participation in 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

Role of Bimetallic Active Species and Ligand Coordination in Catalysis

While initially thought to involve a single copper atom, a significant body of experimental and computational evidence now supports a mechanism where dinuclear (or bimetallic) copper species are the key active catalysts. acs.orgacs.orgbeilstein-journals.org These dicopper complexes are considered more active than their monomeric counterparts. acs.org

The catalytic cycle often begins with the in situ reduction of a copper(II) salt (like copper(II) sulfate) using a reducing agent such as sodium ascorbate, or by the disproportionation of copper(II) in the presence of a copper(I) source. organic-chemistry.orgacs.org Ligands play a critical role in stabilizing the catalytically active copper(I) oxidation state and modulating the reactivity of the complex. nih.gov Various nitrogen-based ligands, such as derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, have been shown to accelerate the reaction. mdpi.combeilstein-journals.org In some mechanistic proposals, one copper atom in a bimetallic complex acts as a Lewis acid to activate the azide, while the other presents the acetylide for the reaction. acs.org The coordination of these ligands to the copper centers is crucial for the efficiency of the catalytic cycle.

Stepwise Cycloaddition Processes and Intermediate Formation

The CuAAC reaction does not proceed via a concerted cycloaddition. Instead, it is a stepwise process involving several distinct intermediates. nih.gov The key steps are:

Formation of a Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) species. The coordination of the alkyne to the copper center significantly increases the acidity of the terminal proton, allowing for its removal by a mild base (which can be the solvent or a ligand) to form a stable copper(I) acetylide intermediate. nih.gov

Activation of the Azide: The azide, for instance from (2-(Azidomethyl)phenyl)acetic acid, coordinates to a copper center. In dinuclear mechanisms, the azide bridges the two copper atoms of a dicopper acetylide complex. acs.org

Cyclization: The crucial carbon-nitrogen bond is formed between the terminal nitrogen of the azide and the internal carbon of the acetylide. This results in a six-membered copper-containing ring intermediate (a metallacycle). nih.gov

Ring Contraction and Rearomatization: This metallacycle is unstable and rapidly rearranges, leading to the formation of the stable five-membered triazole ring.

This stepwise pathway, facilitated by the copper catalyst, ensures that the reaction is highly regioselective, yielding only the 1,4-isomer. nih.gov

Proton Transfer Dynamics in Triazole Formation

Despite the power of CuAAC, the cytotoxicity associated with copper catalysts limits its use in living systems. sigmaaldrich.comnih.gov This led to the development of copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high degree of ring strain (approximately 18 kcal/mol) in cyclooctynes provides the driving force for the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. sigmaaldrich.com

A molecule like (2-(Azidomethyl)phenyl)acetic acid is ideally suited for SPAAC. It can be incorporated into a biomolecule, such as a protein or a glycan, and then specifically targeted with a probe molecule (e.g., a fluorescent dye or an imaging agent) that has been functionalized with a strained cyclooctyne like dibenzocyclooctyne (DBCO). nih.govchempep.com This bioorthogonal approach allows for the specific labeling and visualization of molecules in their native biological environment, including in live cells and even whole organisms, without the toxicity concerns of a metal catalyst. sigmaaldrich.comnih.gov

Interactive Data Tables

Table 1: Comparison of Azide-Alkyne Cycloaddition Methods This table outlines the key differences between the copper-catalyzed and copper-free click chemistry reactions relevant to a molecule like (2-(Azidomethyl)phenyl)acetic acid.

| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |

| Catalyst | Copper(I) salts nih.gov | None (strain-promoted) sigmaaldrich.com |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO) chempep.com |

| Regioselectivity | 1,4-disubstituted triazole only nih.gov | Mixture of regioisomers (typically) sigmaaldrich.com |

| Reaction Rate | Very fast with catalyst | Fast due to ring strain sigmaaldrich.com |

| Biocompatibility | Limited by copper cytotoxicity nih.gov | Excellent, widely used in vivo nih.govchempep.com |

| Key Application | Organic synthesis, materials science, ex vivo bioconjugation acs.org | Live-cell imaging, in vivo labeling, drug delivery nih.gov |

Table 2: Common Reagents in Click Chemistry This table lists representative examples of reagents that could be used in conjunction with (2-(Azidomethyl)phenyl)acetic acid.

| Reagent Class | Example Name | Role in Reaction | Relevant Method |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), accelerates reaction mdpi.com | CuAAC |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state organic-chemistry.org | CuAAC |

| Strained Alkyne | Dibenzocyclooctyne (DBCO) | Highly reactive dipolarophile for catalyst-free reactions chempep.com | SPAAC |

| Strained Alkyne | Biarylazacyclooctynone (BARAC) | Readily synthesized cyclooctyne for live-cell imaging sigmaaldrich.com | SPAAC |

Staudinger Ligation and Aza-Wittig Reactions of Azides

The azide functional group in (2-(Azidomethyl)phenyl)acetic acid is a versatile handle for various chemical transformations, most notably the Staudinger ligation and aza-Wittig reactions. These reactions proceed through the formation of an iminophosphorane intermediate, which can then be manipulated to yield different products.

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. thermofisher.com The reaction is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane, also known as an aza-ylide. sigmaaldrich.comwikipedia.org In the presence of a suitable trapping agent, such as an ester, the iminophosphorane can undergo intramolecular cyclization to form a stable amide bond. sigmaaldrich.com This reaction is particularly useful in chemical biology for the site-specific modification of proteins and other biomolecules. nih.gov The general mechanism is depicted in Scheme 1.

Scheme 1: General Mechanism of the Staudinger Ligation

In the traceless Staudinger ligation, the phosphine reagent contains an electrophilic trap that is attacked by the aza-ylide, leading to the formation of an amide bond and release of the phosphine oxide. nih.gov

The aza-Wittig reaction is another important transformation of azides that proceeds through an iminophosphorane intermediate. chem-station.comwikipedia.org In this reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine. wikipedia.orgnih.gov The reaction is analogous to the standard Wittig reaction, with the key difference being the formation of a carbon-nitrogen double bond instead of a carbon-carbon double bond. wikipedia.org The aza-Wittig reaction can be performed intramolecularly to synthesize nitrogen-containing heterocyclic compounds. wikipedia.org For (2-(azidomethyl)phenyl)acetic acid, an intramolecular aza-Wittig reaction could potentially occur if the carboxylic acid is first converted to an aldehyde.

Reduction Pathways to Amine Functionality

The azide group of (2-(azidomethyl)phenyl)acetic acid can be readily reduced to the corresponding primary amine, (2-(aminomethyl)phenyl)acetic acid. nih.gov This transformation is a cornerstone of organic synthesis, as azides serve as stable and easily introduced precursors to amines. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions.

Common methods for the reduction of benzyl (B1604629) azides to benzylamines include:

Catalytic Hydrogenation: This is a widely used and often very clean method for azide reduction. masterorganicchemistry.com A variety of catalysts can be used, including palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas.

Staudinger Reduction: As mentioned previously, the hydrolysis of the iminophosphorane intermediate formed in the Staudinger reaction yields a primary amine and a phosphine oxide. wikipedia.org This method is particularly mild and tolerant of many other functional groups. masterorganicchemistry.com

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are effective for reducing azides. masterorganicchemistry.comchemrxiv.org LiAlH4 is a powerful reducing agent, while NaBH4 is milder and may require a catalyst or specific reaction conditions to be effective for azide reduction. cmu.edu

Other Reducing Agents: A variety of other reagents have been developed for the reduction of azides, including tin(II) chloride, zinc in the presence of an acid or ammonium (B1175870) chloride, and samarium iodide. chemrxiv.orgcmu.edu

The choice of reducing agent will depend on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule that may be sensitive to certain reagents. For (2-(azidomethyl)phenyl)acetic acid, a mild reducing agent would be preferable to avoid reduction of the carboxylic acid functionality.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in (2-(azidomethyl)phenyl)acetic acid exhibits the characteristic reactivity of this functional class, allowing for a range of derivatizations.

Esterification of phenylacetic acid and its derivatives is a common transformation. jocpr.com This can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com Heterogeneous catalysts, such as zeolites and cation-exchanged montmorillonite (B579905) clays, have been shown to be effective for the esterification of phenylacetic acid, offering advantages in terms of catalyst recovery and reuse. nih.govacs.org Microwave irradiation has also been employed to accelerate the esterification process. acs.org

Amidation of phenylacetic acid derivatives can be accomplished by reacting the carboxylic acid with an amine. nih.gov This reaction often requires the use of a coupling agent to activate the carboxylic acid, or the conversion of the carboxylic acid to a more reactive derivative such as an acyl chloride. researchgate.net Direct amidation catalyzed by transition metals, such as nickel chloride, has also been reported as an efficient method. nih.govnih.gov The steric and electronic properties of substituents on the phenyl ring can influence the yield of the amidation reaction. nih.govroyalsocietypublishing.org

The decarboxylation of phenylacetic acid derivatives, which involves the loss of carbon dioxide, can occur under certain conditions. Studies on the hydrothermal decarboxylation of phenylacetic acid have shown that the reaction proceeds via different mechanisms depending on the pH. elsevierpure.comresearchgate.net The neutral acid is proposed to decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion is thought to decarboxylate directly to a benzyl anion. elsevierpure.comresearchgate.net This reaction is generally irreversible under high-temperature conditions. elsevierpure.com

The oxidation of phenylacetic acid can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation with potassium permanganate (B83412) in an acidic medium has been shown to produce benzaldehyde. orientjchem.orgresearchgate.net The mechanism is suggested to involve the initial slow oxidation of phenylacetic acid to mandelic acid, which is then rapidly oxidized to benzaldehyde. orientjchem.org Oxidative photodecarboxylation of phenylacetic acid derivatives using a mesoporous silica (B1680970) catalyst (FSM-16) has also been reported to yield carbonyl compounds. acs.org Furthermore, copper-catalyzed aerobic oxidative decarboxylation can convert phenylacetic acids to aromatic aldehydes or ketones. acs.org The bacterial oxidation of phenylacetic acid has also been a subject of study. nih.gov

Interplay Between Azido (B1232118) and Carboxylic Acid Reactivities

The presence of both an azide and a carboxylic acid group on the same molecule opens up the possibility of intramolecular reactions, where the two functional groups interact with each other. The proximity of these groups in (2-(azidomethyl)phenyl)acetic acid makes such interactions particularly relevant.

One significant example of this interplay is the intramolecular Schmidt reaction . While the classical Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid, intramolecular versions can occur with molecules containing both an azide and a carboxylic acid or a derivative thereof. acs.org For instance, ω-azido carboxylic acids can undergo an intramolecular Schmidt reaction when promoted by triflic anhydride (B1165640) (Tf2O). nih.gov This reaction proceeds through the in situ formation of an ω-azido anhydride, which then undergoes the Schmidt rearrangement to yield a lactam. nih.gov Similarly, the conversion of ω-azido hydrocinnamic acids to tricyclic lactams has been achieved by first converting the carboxylic acid to an acyl chloride, which then undergoes an intramolecular Schmidt reaction with the azide. acs.org

Furthermore, the electrochemical oxidation of ω-azido carboxylic acids can lead to a combined process of oxidative decarboxylation and intramolecular Schmidt rearrangement to produce 1-pyrrolines. rsc.org These examples highlight how the reactivity of the carboxylic acid can be harnessed to trigger a reaction with the azide group within the same molecule, leading to the formation of complex cyclic structures. The specific outcome of such intramolecular reactions is highly dependent on the reaction conditions and the length of the carbon chain separating the two functional groups. nih.gov

Applications As a Building Block in Advanced Chemical Synthesis

Construction of Triazole-Containing Molecular Architectures

The azide (B81097) group in (2-(Azidomethyl)phenyl)acetic acid is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for creating 1,2,3-triazole rings. nih.gov These triazole moieties are not merely passive linkers; they can actively participate in biological interactions through hydrogen bonding and dipole interactions. nih.gov

The CuAAC reaction, utilizing azides like (2-(Azidomethyl)phenyl)acetic acid, provides a straightforward and reliable method for synthesizing complex organic molecules. nih.gov By reacting with various terminal alkynes, a diverse array of 1,4-disubstituted 1,2,3-triazoles can be assembled. The reaction is modular, allowing for the rapid generation of compound libraries for applications such as drug discovery. nih.govnih.gov The stability of the resulting triazole ring under various chemical and metabolic conditions makes it a desirable feature in the backbone of complex molecules. nih.gov

The general scheme for this transformation involves the reaction of (2-(Azidomethyl)phenyl)acetic acid with a terminal alkyne in the presence of a copper(I) catalyst.

Table 1: Representative Conditions for CuAAC Click Chemistry

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Benzyl (B1604629) azide, Phenylacetylene | Bromotris(triphenylphosphine)copper(I) / None | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | youtube.com |

| Substituted aryl azides, Terminal alkynes | Copper(I) / Microwave irradiation | Coumarin-based 1,4-disubstituted 1,2,3-triazole derivatives | researchgate.net |

| 4-ethynyl-1,2-dimethoxybenzene, Substituted-azides | Copper(I) | 1-substituent-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids | researchgate.net |

This table illustrates general conditions for CuAAC reactions. Specific conditions for (2-(Azidomethyl)phenyl)acetic acid would follow similar principles.

Beyond simple triazole formation, (2-(Azidomethyl)phenyl)acetic acid can be used to construct more elaborate, extended heterocyclic systems. nih.gov The acetic acid moiety can be used for further chemical modifications either before or after the click reaction. For instance, it can be coupled with other molecules to create a larger, multi-component scaffold. The triazole ring, formed via click chemistry, serves as a stable and rigid linker, connecting the phenylacetic acid core to other parts of the molecular structure. This strategy is valuable in medicinal chemistry for developing compounds with specific three-dimensional orientations designed to interact with biological targets. nih.gov

Integration into Peptide and Bioconjugate Systems

The bioorthogonal nature of the azide group makes (2-(Azidomethyl)phenyl)acetic acid an excellent tool for bioconjugation. ontosight.ai It can be selectively reacted in complex biological environments without interfering with native biochemical processes. ontosight.ai

In peptide chemistry, achieving head-to-tail cyclization or ligating peptide fragments can enhance stability against enzymatic degradation by exopeptidases. nih.gov (2-(Azidomethyl)phenyl)acetic acid can facilitate such modifications. The carboxylic acid group can be coupled to the N-terminus of a peptide chain using standard peptide coupling techniques. The azide group, now positioned at the N-terminus of the modified peptide, can react with a C-terminal alkyne-modified peptide to achieve cyclization or ligation via CuAAC.

Alternatively, the azide can participate in a traceless Staudinger ligation. In this reaction, a C-terminal phosphinothioester reacts with an N-terminal azide to form an iminophosphorane intermediate, which then collapses to form a stable amide bond, effectively ligating or cyclizing the peptide. nih.gov

Table 2: Peptide Modification Strategies Involving Azides

| Strategy | Reacting Groups | Bond Formed | Key Features | Reference |

| CuAAC Cyclization | N-terminal azide, C-terminal alkyne | Triazole | Forms a stable, aromatic linker within the peptide backbone. | nih.gov |

| Staudinger Ligation | N-terminal azide, C-terminal phosphinothioester | Amide | Traceless ligation, resulting in a native peptide bond. | nih.gov |

The ability to selectively modify biomolecules is crucial for understanding their function and for developing targeted therapeutics. ontosight.ai (2-(Azidomethyl)phenyl)acetic acid serves as a bifunctional linker for this purpose. The carboxylic acid can be activated and coupled to a primary amine on a biomolecule, such as the side chain of a lysine (B10760008) residue. The installed azide group then becomes a handle for attaching reporter molecules, such as fluorescent dyes or imaging agents that bear a complementary alkyne group. This two-step process allows for the site-specific labeling of proteins, nucleic acids, and other biomolecules under mild, bioorthogonal conditions. ontosight.ai

Precursor for Nitrogen-Containing Heterocycles

Organic azides are versatile precursors for a wide range of nitrogen-containing heterocycles. mdpi.com While the most common application for (2-(Azidomethyl)phenyl)acetic acid is the synthesis of 1,2,3-triazoles via CuAAC, the azide group can undergo other types of reactions to form different heterocyclic rings. For example, azides can react with isocyanides in the presence of a radical initiator. A proposed mechanism involves the attack of a radical on the isocyanide, followed by an intermolecular cyclization with the azide group, ultimately leading to the formation of other nitrogenous heterocyclic structures after the loss of nitrogen gas. mdpi.com The specific heterocycle formed depends on the reaction conditions and the other reactants involved, highlighting the compound's potential as a versatile starting material in synthetic chemistry. mdpi.comsciencepublishinggroup.com

Derivatives and Analogs of 2 Azidomethyl Phenyl Acetic Acid in Research

Structurally Modified Phenylacetic Acid Scaffolds

The phenylacetic acid backbone serves as a versatile platform for structural modifications. Alterations to this scaffold, such as the introduction of halogens, alkyl groups, and other functionalities, can significantly impact the molecule's chemical and biological properties.

Halogenated and Alkyl-Substituted Phenylacetic Acid Derivatives

The incorporation of halogen atoms and alkyl groups onto the phenylacetic acid ring is a common strategy to modulate a compound's lipophilicity, electronic character, and steric profile. These changes can, in turn, influence its reactivity and biological activity.

Research has demonstrated the synthesis of various halogenated phenylacetic acid derivatives. For instance, 2,4-dichlorophenylacetic acid has been synthesized in high yields through the carbonylation of 2,4-dichlorobenzyl chloride. researchgate.netresearchgate.net This method provides an effective route to prepare phenylacetic acid derivatives from their corresponding benzyl (B1604629) chlorides. researchgate.net The presence of a fluorine atom in the meta position of an acetoxyphenyl substituent has been shown to improve the binding activity of progesterone (B1679170) derivatives to the progesterone receptor compared to ortho and para substitutions. nih.gov Palladium-catalyzed Suzuki coupling reactions have also been employed to create substituted phenylacetic acid building blocks, including those with methyl and fluorine substituents. inventivapharma.com

The synthesis of alkyl-substituted phenylacetic acids is also of significant interest. Sustainable methods are being developed, such as the palladium-catalyzed alkoxycarbonylation of benzyl acetates, to produce alkyl arylacetates, which are important in pharmaceuticals and fine chemicals. rsc.org

Interactive Table: Examples of Halogenated and Alkyl-Substituted Phenylacetic Acid Derivatives and Synthetic Methods

| Derivative | Substitution | Synthetic Method | Precursor | Catalyst | Yield | Reference |

| 2,4-Dichlorophenylacetic acid | Dichloro | Carbonylation | 2,4-Dichlorobenzyl chloride | Bistriphenylphosphine palladium dichloride | 95% | researchgate.net |

| Fluoro phenylacetic acid | Fluoro | Suzuki Coupling | Corresponding boronic acid | N-heterocyclic carbene–palladium complex | - | inventivapharma.com |

| Methyl phenylacetic acid | Methyl | Suzuki Coupling | Aniline derivative | N-heterocyclic carbene–palladium complex | - | inventivapharma.com |

| Alkyl arylacetates | Alkyl | Alkoxycarbonylation | Benzyl acetates | Palladium acetate (B1210297) / DPPF | - | rsc.org |

Introduction of Additional Functionalities

Beyond simple halogenation and alkylation, the introduction of more complex functional groups onto the phenylacetic acid scaffold has been explored to create derivatives with novel properties.

Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. For example, both ortho- and meta-selective C-H olefination of phenol (B47542) derivatives, including α-phenoxyacetic acids, have been developed. nih.gov This allows for the direct functionalization of these molecules at positions that are typically difficult to access. nih.gov The introduction of nitrile and carbamoyl (B1232498) functional groups can be achieved via a palladium-catalyzed cross-coupling of thianthrenium salts with isonitriles, providing a pathway to synthesize high-value arylacetic acids. acs.org These nitrile groups can be further converted into other functionalities like aldehydes, carboxylic acids, amides, and tetrazoles. acs.org

Other synthetic strategies involve the introduction of amino groups. For example, a process has been described for producing phenylacetic acid derivatives that involves the reduction of a nitro group to an amino group, followed by condensation with a carboxylic acid to form an amide. google.com

Variations in the Azidomethyl Moiety

The azidomethyl group is a key functional component of (2-(azidomethyl)phenyl)acetic acid. Modifications to this moiety, including its esterification or the introduction of substituents on the phenyl ring, can significantly alter the molecule's reactivity and utility in various research applications.

Azidoacetates and Related Azide (B81097) Esters

Azidoacetates and other azide esters are important synthetic intermediates. Acyl azides, which are structurally related, can be synthesized from carboxylic acids using various reagents. One method involves the reaction of carboxylic acids with trichloroacetonitrile, triphenylphosphine, and sodium azide, which proceeds at room temperature with excellent yields. organic-chemistry.org Another approach is the conversion of aldehydes to acyl azides using iodine azide. organic-chemistry.org

These azide esters and acyl azides are valuable in synthesis. For instance, chiral tertiary α-hydroxy esters can be converted to α-azido esters with complete inversion of configuration using the Mitsunobu reaction with hydrazoic acid (HN₃). organic-chemistry.org Iron-catalyzed radical alkylazidation of electron-deficient alkenes with trimethylsilyl (B98337) azide can produce a range of α-azido esters. organic-chemistry.org

Azidomethylphenyl Derivatives with Different Substitutions

The synthesis of azidomethylphenyl derivatives with various substitutions on the aromatic ring allows for the fine-tuning of their properties. The azido (B1232118) group itself can be introduced through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with an azide salt like sodium azide (NaN₃). nih.gov Aryl diazonium salts can also be readily converted to the corresponding aryl azides by reaction with azide ions. nih.gov

In the context of creating research tools, azido analogues of biologically active molecules have been synthesized. For example, azido analogues of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a vascular disrupting agent, have been developed for use in photoaffinity labeling to identify its molecular targets. nih.gov Specifically, 5-azidoxanthenone-4-acetic acid and 5-azido-6-methylxanthenone-4-acetic acid were synthesized and found to retain the biological activity of the parent compound. nih.gov These azido compounds can be used to covalently label and subsequently identify receptor proteins upon photoactivation. nih.gov

Interactive Table: Research Applications of Azidomethylphenyl Derivatives

| Derivative | Application | Key Finding | Reference |

| 5-Azidoxanthenone-4-acetic acid | Photoaffinity Labeling | Retains biological activity of parent compound and can be used to label potential receptor proteins. | nih.gov |

| 5-Azido-6-methylxanthenone-4-acetic acid | Photoaffinity Labeling | Retains biological activity of parent compound and can be used to label potential receptor proteins. | nih.gov |

Synthetic Accessibility and Research Utility of Analogs

The synthetic accessibility of analogs of (2-(azidomethyl)phenyl)acetic acid is crucial for their widespread use in research. The development of efficient and scalable synthetic routes is an ongoing area of investigation. As discussed, methods like palladium-catalyzed cross-coupling reactions, C-H activation, and various azidation protocols provide access to a wide array of derivatives. inventivapharma.comnih.govnih.gov

The research utility of these analogs is diverse. Halogenated and alkyl-substituted derivatives are valuable for structure-activity relationship (SAR) studies, helping to elucidate the key molecular features required for a specific biological effect. nih.gov Derivatives with additional functionalities, such as olefins or nitriles, can serve as versatile building blocks for the synthesis of more complex molecules. nih.govacs.org Analogs with modified azidomethyl groups, particularly those designed as photoaffinity labels, are indispensable tools for identifying and characterizing the molecular targets of biologically active compounds. nih.gov The ability to analyze these compounds, for instance using reverse-phase HPLC, is also well-established, facilitating their purification and study. sielc.com

Analytical and Spectroscopic Characterization Methodologies for Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (2-(Azidomethyl)phenyl)acetic acid from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Research Applications

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of (2-(Azidomethyl)phenyl)acetic acid. rsc.org This method typically utilizes a stationary phase that is nonpolar, while the mobile phase is a polar solvent mixture. For the separation of (2-(Azidomethyl)phenyl)acetic acid, a common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. rsc.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be modulated by adjusting the composition of the mobile phase. This HPLC method is also scalable, allowing for its use in preparative separations to isolate larger quantities of the pure compound. rsc.org

| Parameter | Description | Source |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | rsc.org |

| Stationary Phase | Typically a C18 or other nonpolar bonded phase | |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | rsc.org |

| Application | Purity assessment and preparative separation | rsc.org |

Mass Spectrometry (MS) Compatible Approaches

For more definitive identification, HPLC can be coupled with mass spectrometry (MS). To make the RP-HPLC method compatible with MS detection, the non-volatile buffer, phosphoric acid, is typically replaced with a volatile alternative such as formic acid. rsc.org This allows for the direct introduction of the HPLC eluent into the mass spectrometer, enabling the determination of the molecular weight of the compound and providing further structural information through fragmentation analysis.

Spectroscopic Investigations of Molecular Structure and Reactivity

Spectroscopic techniques are crucial for the detailed structural elucidation of (2-(Azidomethyl)phenyl)acetic acid, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methylene protons of the azidomethyl group. The aromatic protons would likely appear as a multiplet in the range of 7.2-7.5 ppm. The singlet for the benzylic protons of the acetic acid group in phenylacetic acid is typically observed around 3.6 ppm. rsc.org The presence of the ortho-azidomethyl substituent would influence the chemical shift of these and the aromatic protons. The methylene protons of the azidomethyl group are expected to appear as a singlet, likely in the region of 4.3-4.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. For phenylacetic acid, the carboxyl carbon appears around 178 ppm, the benzylic carbon at approximately 41 ppm, and the aromatic carbons between 127 and 133 ppm. rsc.org In (2-(Azidomethyl)phenyl)acetic acid, the carbon of the azidomethyl group would be expected in the range of 50-55 ppm. The chemical shifts of the aromatic carbons would also be affected by the ortho-substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.2 - 7.5 | Multiplet | Aromatic protons |

| ¹H | ~3.7 | Singlet | -CH₂COOH |

| ¹H | 4.3 - 4.5 | Singlet | -CH₂N₃ |

| ¹H | 10 - 12 | Broad Singlet | -COOH |

| ¹³C | ~175 | Singlet | -COOH |

| ¹³C | 127 - 140 | Multiple Singlets | Aromatic carbons |

| ¹³C | ~52 | Singlet | -CH₂N₃ |

| ¹³C | ~40 | Singlet | -CH₂COOH |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2-(Azidomethyl)phenyl)acetic acid is expected to show characteristic absorption bands for the azide (B81097) and carboxylic acid groups. A strong, sharp absorption band between 2100 and 2160 cm⁻¹ is the hallmark of the azide (N₃) stretching vibration. The carboxylic acid will exhibit a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The spectrum of phenylacetic acid shows a characteristic C=O stretch at approximately 1700 cm⁻¹. nist.govdrugbank.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylacetic acid derivatives typically exhibit absorption maxima in the ultraviolet region due to the presence of the benzene (B151609) ring. The exact position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic ring.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry serves as a powerful tool to complement experimental studies by providing insights into molecular properties and reaction mechanisms at the atomic level. carlroth.com Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of (2-(Azidomethyl)phenyl)acetic acid.

By calculating the energies of reactants, transition states, and products, computational models can help to elucidate potential reaction pathways. For instance, the thermal or photochemical decomposition of the azide group or reactions involving the carboxylic acid moiety could be investigated. These theoretical calculations can predict the feasibility of different reaction mechanisms and guide the design of new synthetic routes or studies on the compound's reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometries, energies, and transition states of molecules, making it a cornerstone for elucidating reaction mechanisms. For a molecule like (2-(Azidomethyl)phenyl)acetic acid, DFT can be applied to study the characteristic reactions of its azide and carboxylic acid functional groups.

Azide Group Reactivity:

The azido (B1232118) group (-N₃) is a high-energy functional group known for its participation in various transformations, most notably cycloadditions and reductions.

1,3-Dipolar Cycloadditions: Aryl azides are common 1,3-dipoles used in "click chemistry" to form triazoles. DFT studies on the 1,3-dipolar cycloaddition of various aryl azides with dipolarophiles (such as alkenes and alkynes) have been conducted to understand reaction feasibility, regioselectivity, and the influence of substituents. tishreen.edu.synih.gov For instance, theoretical studies on the reaction of aryl azides with cyclohex-2-en-1-one were performed using several DFT functionals to predict the spontaneity and reaction rates. tishreen.edu.sy Such calculations help determine the Gibbs free energy of the reaction and the activation energies of transition states, indicating which isomeric products are kinetically and thermodynamically favored. tishreen.edu.sy The electrophilicity index (ω), a DFT-based descriptor, has also been used to explain the reactivity and substituent effects in these cycloaddition reactions. nih.gov

Azide Reduction: The reduction of an azide to an amine is a fundamental transformation. DFT calculations have been instrumental in understanding the mechanisms of these reductions. A combined experimental and computational study on the H₂S-mediated reduction of fluorogenic aryl azides established that the hydrosulfide (B80085) anion (HS⁻), not H₂S, is the active reducing species. nih.govacs.orgnih.gov The study used DFT calculations to support the proposed mechanism, which involves the formation of an anionic azidothiol intermediate. nih.govacs.orgnih.gov The calculated activation parameters for the reduction of an example aryl azide are shown in the table below.

Table 1: Experimental and DFT-Calculated Parameters for Aryl Azide Reduction Data extrapolated from studies on related aryl azides.

| Parameter | Value | Method |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 13.8 kcal/mol | Experimental |

| Activation Entropy (ΔS‡) | -14 eu | Experimental |

| Computational Levels of Theory | B3LYP/6-311++G(d,p) | DFT |

| M06/def2-TZVPD |

These computational models provide cohesive mechanistic insights that complement experimental findings. acs.org Similarly, DFT has been used to investigate myoglobin-catalyzed azide reductions, which proceed through a proposed nitrene intermediate. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational dynamics, solvation effects, and intermolecular interactions of a compound over time. For (2-(Azidomethyl)phenyl)acetic acid, MD simulations could offer critical insights into its behavior in biological systems.

Interaction with Biological Macromolecules:

Phenylacetic acid derivatives are known to interact with various biological targets. For example, diclofenac (B195802), a well-known nonsteroidal anti-inflammatory drug (NSAID), is a phenylacetic acid derivative. MD simulations have been used extensively to study how such molecules bind to enzymes like cyclooxygenase (COX) and interact with lipid membranes. acs.orgscispace.com

Protein-Ligand Binding: MD simulations can model the binding of a ligand like (2-(Azidomethyl)phenyl)acetic acid to a protein active site. These simulations reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. scialert.net For the related phenylacetic acid derivative lumiracoxib, simulations and crystal structures show its carboxylate group forming hydrogen bonds with Ser-530 and Tyr-385 in the COX-2 active site. acs.org

Membrane Interactions: The interaction of drugs with cell membranes is crucial for their absorption, distribution, and potential toxicity. MD simulations can predict how a molecule like (2-(Azidomethyl)phenyl)acetic acid partitions into a lipid bilayer. Studies on diclofenac have used MD to show its location within the phospholipid headgroup region of a membrane and its effects on membrane fluidity and permeability. scispace.com These simulations provide an atomic-level view of how the drug orients itself and perturbs the membrane structure.

Table 2: Potential Applications of MD Simulations for (2-(Azidomethyl)phenyl)acetic acid Based on studies of analogous phenylacetic acid derivatives.

| Simulation Type | System Studied | Potential Insights |

|---|---|---|

| Protein-Ligand Docking & MD | Target Enzyme (e.g., COX) | Binding affinity, interaction hotspots, conformational stability. acs.orgscialert.net |

| Lipid Bilayer Simulation | Model Cell Membrane | Membrane partitioning, orientation, effect on membrane properties. scispace.com |

| Solvation Study | Aqueous Environment | Solvation free energy, hydration shell structure, aggregation behavior. |

By simulating the dynamic behavior of (2-(Azidomethyl)phenyl)acetic acid, researchers can predict its biological activity, membrane permeability, and potential binding partners, thereby guiding further experimental validation and drug development efforts.

Future Research Perspectives and Emerging Applications

Development of Novel Click Chemistry Methodologies

The presence of an azide (B81097) group in (2-(Azidomethyl)phenyl)acetic acid makes it a prime candidate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

Future research is expected to focus on leveraging the unique structure of (2-(Azidomethyl)phenyl)acetic acid to develop novel click chemistry methodologies. The proximity of the carboxylic acid to the azidomethyl group may influence the reactivity and regioselectivity of the click reaction, potentially leading to new catalytic systems or reaction conditions. For instance, the carboxylic acid could act as an intramolecular catalyst or a directing group, facilitating reactions that are otherwise difficult to achieve.

Researchers may also explore the use of (2-(Azidomethyl)phenyl)acetic acid in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. The development of new strained alkynes that react efficiently and specifically with this compound could broaden the scope of its applications, particularly in biological systems where copper catalysts can be toxic.

Table 1: Potential Click Chemistry Reactions with (2-(Azidomethyl)phenyl)acetic Acid

| Reaction Type | Catalyst/Promoter | Potential Advantages |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | High efficiency and regioselectivity. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkynes (e.g., cyclooctynes) | Copper-free, suitable for biological applications. |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complexes | Different regioselectivity compared to CuAAC. |

Exploration of (2-(Azidomethyl)phenyl)acetic Acid in Materials Science

The dual functionality of (2-(Azidomethyl)phenyl)acetic acid also makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and functional materials. The carboxylic acid can be polymerized through traditional methods like condensation polymerization, while the azide group remains available for post-polymerization modification via click chemistry.

This "grafting-to" or "grafting-from" approach allows for the creation of well-defined polymer architectures with tailored properties. For example, polymers with pendant (2-(Azidomethyl)phenyl)acetic acid units could be functionalized with a variety of molecules, including fluorescent dyes, bioactive peptides, or drug molecules, to create materials for applications in sensing, drug delivery, and tissue engineering.

Future research in this area will likely involve the synthesis and characterization of new polymers derived from (2-(Azidomethyl)phenyl)acetic acid. The investigation of their mechanical, thermal, and chemical properties, as well as their performance in specific applications, will be of key interest.

Advancements in Synthetic Accessibility and Scalability

While (2-(Azidomethyl)phenyl)acetic acid is commercially available, the development of more efficient and scalable synthetic routes is crucial for its widespread adoption in research and industry. Current synthetic methods may involve multiple steps and require purification by chromatography, which can be time-consuming and expensive.

Future research will focus on developing streamlined synthetic protocols that are high-yielding, cost-effective, and environmentally friendly. This may involve the exploration of new starting materials, catalysts, and reaction conditions. For instance, the development of a one-pot synthesis from readily available precursors would significantly improve its accessibility.

Furthermore, the scalability of the synthesis will be a critical consideration. The ability to produce (2-(Azidomethyl)phenyl)acetic acid on a large scale is essential for its potential use in industrial applications, such as the production of specialty polymers or pharmaceutical intermediates.

Interdisciplinary Research in Chemical Biology (excluding clinical trials)

The biocompatibility of the click reaction and the ability to attach a wide range of molecules to (2-(Azidomethyl)phenyl)acetic acid make it a valuable tool for chemical biology research. The carboxylic acid group can be used to link the molecule to amines on proteins or other biomolecules, while the azide group can be used for subsequent labeling or functionalization.

One emerging area of research is the use of (2-(Azidomethyl)phenyl)acetic acid in the development of new bioconjugation techniques. For example, it could be used to create antibody-drug conjugates (ADCs) or to label specific proteins in living cells for imaging and tracking studies. The ability to precisely control the location and stoichiometry of the conjugation is a key advantage of this approach.

Future interdisciplinary research will likely involve collaborations between chemists, biologists, and materials scientists to explore the full potential of (2-(Azidomethyl)phenyl)acetic acid in chemical biology. This could lead to the development of new diagnostic tools, therapeutic agents, and research probes for studying complex biological processes.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (2-(Azidomethyl)phenyl)acetic acid?

The azidomethyl group (-CH2N3) and acetic acid moiety on the phenyl ring define the compound’s reactivity and stability. Key characterization methods include:

- X-ray crystallography : To resolve the spatial arrangement of the azide group and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, studies on tetrazole-containing analogs reveal dihedral angles between aromatic rings (~84°) and hydrogen-bonded dimer formations .

- FTIR and NMR : FTIR confirms the azide stretch (~2100 cm⁻¹), while ¹H/¹³C NMR identifies the methylene (-CH2-) and aromatic protons. Compare with chlorophenyl acetic acid analogs, where chemical shifts correlate with substituent electronic effects .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, as demonstrated for structurally related phenylacetic acids .

Q. How is (2-(Azidomethyl)phenyl)acetic acid synthesized, and what are critical reaction conditions?

A plausible synthesis route involves:

Bromination : Introduce a bromomethyl group to phenylacetic acid via radical or electrophilic substitution.

Azide substitution : React the brominated intermediate with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC to avoid over-azidation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Critical conditions include strict temperature control to prevent azide decomposition and inert atmosphere (N2/Ar) to minimize side reactions. Similar methodologies are validated for bromo-methylsulfanyl phenylacetic acid derivatives .

Q. What safety precautions are necessary when handling azide-containing compounds like (2-(Azidomethyl)phenyl)acetic acid?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and face shield. Azides can explosively decompose under shock, heat, or friction .

- Engineering controls : Use fume hoods for synthesis and handling. Avoid metal spatulas; employ non-sparking tools.

- Waste disposal : Quench excess azides with sodium nitrite (NaNO2) and ceric ammonium nitrate (CAN) in acidic conditions before disposal. Protocols for hydroxyamino acetic acid provide a safety framework .

Advanced Research Questions

Q. How can computational methods predict the biological activity of (2-(Azidomethyl)phenyl)acetic acid?

- Molecular docking : Screen against target proteins (e.g., PPARγ) using software like AutoDock Vina. Virtual screening of tetrazole analogs identified PPARγ ligands via binding affinity calculations .

- QSAR modeling : Correlate azide group electronegativity with activity using descriptors like logP and polar surface area. Validate with in vitro assays for consistency.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters such as RMSD and binding free energy (MM-PBSA) refine predictions .

Q. What are the challenges in crystallizing (2-(Azidomethyl)phenyl)acetic acid, and how do intermolecular interactions influence its crystal packing?

- Azide instability : Crystallization requires low-temperature conditions (e.g., -20°C) and slow evaporation from ethanol/water mixtures to prevent decomposition.

- Intermolecular interactions : Hydrogen bonds (O-H···N) form inversion dimers, while π-π interactions between aromatic rings stabilize the lattice. For example, tetrazole-phenyl dimers exhibit centroid distances of 3.7–3.8 Å .

- Polymorphism : Screen solvents (e.g., acetone, acetonitrile) to isolate thermodynamically stable forms. Chlorophenyl acetic acid analogs show monoclinic (P21/c) packing, suggesting similar symmetry for the azide derivative .

Q. How to resolve contradictions in spectroscopic data for azide-containing aromatic acids?

- Contradiction example : Discrepant azide IR stretches may arise from solvent polarity or crystal packing. Compare solution-phase FTIR with solid-state ATR-FTIR.

- Multi-technique validation : Pair NMR (e.g., DEPT-135 for CH2 groups) with X-ray diffraction to confirm assignments. For chlorophenyl acetic acid, combined NMR and crystallography resolved ambiguities in substituent positioning .

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Simulated spectra (e.g., ¹³C NMR) align with experimental data to validate structural hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.